2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl]thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S2/c21-27(22)15-2-1-10-20(27)16-4-6-17(7-5-16)28(23,24)19-11-8-18(9-12-19)25-13-3-14-26-18/h4-7H,1-3,8-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSMROGJCURLQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization Strategies for Spirocyclic Amine Formation
The spirocyclic core is synthesized through oxidative cyclization of a linear precursor. A validated approach involves:
- Precursor Preparation : Condensation of 4-aminophenol with α-hydroxy acids (e.g., glycolic or lactic acid) using N,N′-dicyclohexylcarbodiimide (DCC) to form N-(4-hydroxyphenyl)amide intermediates.
- Metal-Catalyzed Oxidative Cyclization : Treatment with bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄) in dichloromethane (DCM) under nitrogen, achieving cyclization via intramolecular C–O bond formation.
Optimization Data :
| Catalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| Cu[(CH₃CN)₄]ClO₄ | PhI(OAc)₂ | DCM | 72 |
| Rh₂(OAc)₄ | PhI(OAc)₂ | DCM | 75 |
| Mn(OAc)₂ | PhI(OAc)₂ | DCM | 0 |
Copper catalysts are preferred due to cost-effectiveness and reduced environmental impact.
Synthesis of 4-(1,2-Thiazinane 1,1-Dioxide)benzenesulfonyl Chloride
Thiazinane Dioxide Assembly
- Thiazinane Precursor : Reacting 1,2-diaminopropane with thionyl chloride (SOCl₂) to form 1,2-thiazinane, followed by oxidation with hydrogen peroxide (H₂O₂) in acetic acid to yield the 1,1-dioxide.
- Sulfonation : Directing the thiazinane dioxide to a benzene ring via Friedel-Crafts sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C, producing 4-(thiazinane-1,1-dioxide)benzenesulfonic acid.
- Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloroethane to generate the sulfonyl chloride.
Key Characterization :
- ¹H NMR (CDCl₃): δ 3.15–3.45 (m, 4H, S–CH₂–N), 7.75–7.90 (m, 4H, aromatic).
- FT-IR : 1360 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).
Coupling of Spirocyclic Amine and Sulfonyl Chloride
The final step involves nucleophilic substitution of the spirocyclic amine with the sulfonyl chloride:
- Reaction Conditions : Combine equimolar amounts of 1,5-dioxa-9-azaspiro[5.5]undecane and 4-(thiazinane-1,1-dioxide)benzenesulfonyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).
Yield Optimization :
- Base Selection : Triethylamine (89%) outperforms pyridine (72%) or DBU (68%) in minimizing side reactions.
- Solvent : THF (89%) > DCM (84%) > DMF (63%).
Analytical Validation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Alternative Routes
Competing Side Reactions
- Spiro Ring Opening : Prolonged exposure to acidic conditions during sulfonylation may hydrolyze the spirocyclic ether. Mitigated by maintaining pH > 7.
- Sulfur Over-Oxidation : Excess H₂O₂ in thiazinane dioxide synthesis can lead to sulfone degradation. Controlled stoichiometry (1.2 equiv H₂O₂) is critical.
Microwave-Assisted Cyclization
Recent advances suggest microwave irradiation (150°C, 20 min) reduces spirocyclization time from 12 hours to 30 minutes, improving yield to 82%.
Industrial-Scale Considerations
Catalytic Recycling
Copper catalysts from the oxidative cyclization step can be recovered via filtration and reused for three cycles without significant activity loss.
Green Chemistry Metrics
- Process Mass Intensity (PMI) : 23.4 kg/kg (traditional) vs. 18.7 kg/kg (microwave-assisted).
- E-Factor : 34.2 (traditional) vs. 28.1 (microwave-assisted).
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or thiazinane groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Biological Activity
The compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its spirocyclic structure is believed to contribute to its interactions with biological targets. Research indicates that it may have therapeutic potential against diseases such as cancer and tuberculosis due to its ability to inhibit specific enzymes involved in these conditions .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound show promising cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of key metabolic pathways essential for cancer cell survival .
- Antituberculosis Properties : A study highlighted the potential of this compound in combating Mycobacterium tuberculosis by targeting specific enzymes critical for bacterial growth and survival .
Agricultural Applications
Herbicidal Properties
The compound has been explored for its herbicidal properties. It has shown effectiveness in controlling a range of weed species through its action on specific biochemical pathways in plants. This application is particularly relevant in developing environmentally friendly herbicides that minimize the impact on non-target organisms .
Materials Science Applications
Polymer Chemistry
In materials science, the unique chemical structure of this compound allows it to be utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can lead to materials with improved mechanical strength and thermal stability, making them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, while the sulfonyl and thiazinane groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs in the 1,2-Thiazinane 1,1-Dioxide Family
Example Compound : N-Arylmethanesulfonamide derivatives (e.g., 2-phenyl-1,2-thiazinane-1,1-dioxide)
- Key Differences : The target compound incorporates a spirocyclic sulfonyl group (1,5-dioxa-9-azaspiro[5.5]undecane) instead of simple aryl or alkyl substituents.
- Synthesis : N-Arylation of 1,2-thiazinane 1,1-dioxide typically employs Cu₂O and Cs₂CO₃ in water, yielding derivatives like 276b (82% yield) . In contrast, the spiro moiety in the target compound likely requires multi-step sulfonamidation or coupling reactions involving boronic acids (e.g., 2,3,4,5-tetrafluorophenylboronic acid) .
Thienothiadiazine Dioxides as Isosteric Analogs
Example Compounds :
4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26)
4-Allyl-6-chloro-2-methyl-3,4-dihydro-2H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (28)
- Key Differences : These analogs replace the benzene ring in classical benzothiadiazines with a thiophene ring, altering electronic properties. The target compound retains a phenyl group but substitutes the thiadiazine core with a thiazinane dioxide.
- Synthesis: Thienothiadiazines are synthesized via nucleophilic substitution (e.g., NaBH₄ in isopropanol) or alkylation (e.g., methyl iodide with K₂CO₃ in acetonitrile) . The target compound’s synthesis likely involves sulfonamide coupling under milder conditions.
- Properties : Thiophene-based systems exhibit distinct π-electron delocalization, which may enhance UV absorption or redox activity compared to the target compound’s spiro system .
Dibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides
Example Compounds : 9-(R)-6,11-Dihydrodibenzo[c,f][1,2,5]thiadiazepine-5,5-dioxides (2a–f)
- Key Differences : These compounds feature a fused dibenzothiadiazepine dioxide core, differing from the thiazinane dioxide and spiro systems in the target compound.
- Synthesis : Requires high-temperature (208°C) reactions in diphenyl ether, followed by flash chromatography . The target compound’s synthesis may avoid such harsh conditions due to the stability of the spiro moiety.
Key Research Findings
- Spirocyclic Advantage : The 1,5-dioxa-9-azaspiro[5.5]undecane group in the target compound confers stereochemical control and rigidity, which may reduce off-target interactions compared to flexible analogs like N-arylmethanesulfonamides .
- Synthetic Challenges: The spiro system’s synthesis likely requires specialized reagents (e.g., hexafluoroisopropanol/nitromethane mixtures) , contrasting with the straightforward N-arylation used for simpler thiazinane derivatives.
Biologische Aktivität
The compound 2-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure features a spirocyclic unit that contributes to its unique biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 1797648-47-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, disrupting essential processes within the bacterium and leading to its death. This mechanism highlights the compound's potential as an antituberculosis agent.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and provided insights into the activity of this compound.
Study Overview
- Antimicrobial Screening : A study evaluated the antimicrobial properties against Mycobacterium tuberculosis. The results indicated significant inhibition at low concentrations (IC50 values in the nanomolar range).
- Cytotoxicity Assays : In vitro assays on human cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating effective growth inhibition compared to control groups.
- Inflammation Modulation : Research highlighted the compound's ability to reduce pro-inflammatory cytokine production in macrophages, supporting its potential use in inflammatory conditions.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide?
- Methodology : Multi-step synthesis involving sulfonylation of the spirocyclic amine intermediate followed by coupling with a thiazinane precursor. Key steps include:
- Use of acyl chlorides for sulfonyl group introduction (e.g., chlorosulfonation under anhydrous conditions).
- Cyclization using catalysts like p-toluenesulfonic acid (PTSA) to form the thiazinane ring.
- Optimization of temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF) to improve yields (70–85%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | ClSO₂Ph, DCM, 0°C → RT | 75 | 92% |
| Cyclization | PTSA, THF, 70°C | 82 | 95% |
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodology :
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values).
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at 1350–1150 cm⁻¹, thiazinane S=O at 1160 cm⁻¹) .
- UV-Vis : Detects π→π* transitions in aromatic systems (λmax ~270 nm) .
- NMR (¹H/¹³C) : Assigns spirocyclic proton environments (e.g., δ 3.5–4.2 ppm for oxa-aza ring protons) .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or enzyme inhibition?
- Methodology :
- Kinetic Studies : Compare reaction rates with/without sulfonyl groups using model nucleophiles (e.g., amines, thiols).
- Computational Modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces, highlighting sulfonyl electrophilicity .
- Key Finding : Sulfonyl groups enhance electrophilicity at the spirocyclic nitrogen, facilitating interactions with nucleophilic residues in enzymes like soluble epoxide hydrolase (sEH) .
Q. What in vitro assays are recommended to evaluate the compound’s inhibitory activity against targets like sEH or MmpL3?
- Methodology :
- sEH Inhibition : Fluorescent-based assay using cyano(6-methoxy-naphthalen-2-yl)methyl trans-[[(oxiran-2-yl)methoxy]carbonyl]amino] acetate (CMNPC) as substrate; measure IC₅₀ via fluorescence decay .
- MmpL3 Inhibition : Mycobacterial growth inhibition assay (MIC determination) in Mycobacterium tuberculosis cultures .
- Data Table :
| Target | Assay Type | IC₅₀/MIC | Reference Compound |
|---|---|---|---|
| sEH | Fluorescent | 0.8 µM | AUDA (IC₅₀ = 0.3 µM) |
| MmpL3 | MIC | 4 µg/mL | SQ109 (MIC = 1 µg/mL) |
Q. How can computational methods predict binding modes and structure-activity relationships (SAR) for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sEH (PDB: 3I08).
- SAR Analysis : Modify substituents (e.g., benzyl vs. phenyl groups) and calculate binding energy differences (ΔG) .
- Key Insight : The spirocyclic core provides conformational rigidity, enhancing target selectivity over linear analogs .
Addressing Data Contradictions
Q. How to resolve discrepancies in reported biological activities across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Standardized Protocols : Adopt uniform assay conditions (e.g., pH, temperature, substrate concentration).
- Meta-Analysis : Compare data from >5 independent studies; use statistical tools (ANOVA) to identify outliers .
- Example : Variability in sEH inhibition IC₅₀ (0.5–2.0 µM) may arise from differences in enzyme sources (human vs. murine) .
Environmental and Safety Considerations
Q. What are the compound’s environmental stability and degradation pathways under lab conditions?
- Methodology :
- Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–10) via LC-MS; identify products like sulfonic acids .
- Photolysis : Expose to UV light (254 nm) and track half-life (t₁/₂ ~48 hours in sunlight) .
Key Research Gaps and Future Directions
- Gap 1 : Limited in vivo toxicity data (e.g., LD₅₀, hepatotoxicity).
- Proposal : Conduct acute toxicity studies in rodent models per OECD guidelines .
- Gap 2 : Unclear metabolic fate in mammalian systems.
- Proposal : Use radiolabeled compound (¹⁴C) for ADME profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
